![molecular formula C8H11BrN2O2 B1461848 tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate CAS No. 1448855-35-3](/img/structure/B1461848.png)
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 1448855-35-3 . It has a molecular weight of 247.09 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, such as “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate”, often involves the reaction of hydrazones and α-bromo ketones . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition . The reaction conditions are mild, and the method has a broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis
The InChI code for “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3
. This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
Pyrazoles, including “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate”, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 247.09 . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . It has 3 freely rotating bonds . Its ACD/LogP value is 2.37 , indicating its lipophilicity.Scientific Research Applications
Chemical Synthesis
“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 1448855-35-3 . It is often used as a starting material in various chemical syntheses .
Preparation of Biologically Active Compounds
This compound can be used in the synthesis of biologically active natural products. For example, it can be used to synthesize compounds like Indiacen A and Indiacen B . These compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of 1,4’-bipyrazoles
4-Bromopyrazole, a related compound, can be used in the synthesis of 1,4’-bipyrazoles . It’s plausible that “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” could be used in a similar manner.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . Again, it’s plausible that “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” could be used in a similar manner.
Synthesis of 5-Amino-3-bromo-tert-Pyrazole-4-carboxamides
A related compound, 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, can be synthesized from "tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate" .
Synthesis of Indole Derivatives
3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products . “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” could potentially be used in the synthesis of these indole derivatives.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate may interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given the potential for pyrazole derivatives to interact with multiple receptors , the compound could potentially induce a variety of molecular and cellular effects.
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, which can influence the compound’s action .
properties
IUPAC Name |
tert-butyl 3-bromopyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMLWSJXURDIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | |
CAS RN |
1448855-35-3 | |
Record name | tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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